molecular formula C14H14N2O3 B2700049 N-[(3-methoxyphenyl)methyl]-2-nitroaniline CAS No. 923774-28-1

N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Cat. No. B2700049
CAS RN: 923774-28-1
M. Wt: 258.277
InChI Key: UYFSQBCZXCTYAV-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-(3-Methoxyphenyl)-6-methyl-4-phenyl-2-quinazolinamine , are typically organic molecules with a complex structure. They often contain a benzene ring (phenyl group) with a methoxy group (OCH3) attached, indicating the presence of both aromatic and ether functionalities .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with a methoxy group attached, indicating aromatic and ether functionalities . The nitroaniline part of the molecule suggests the presence of a nitro group (-NO2) and an amine group (-NH2).


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties like molecular weight, refractive index, and molar refractivity can be determined .

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. Without specific information, it’s difficult to comment on the mechanism of action of "N-[(3-methoxyphenyl)methyl]-2-nitroaniline" .

Future Directions

The future directions for research on a compound like “N-[(3-methoxyphenyl)methyl]-2-nitroaniline” could include synthesis and characterization, exploration of its reactivity, and potential applications in various fields .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSQBCZXCTYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-2-nitroaniline

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